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Compound of Interest

Compound Name: Ro 12-7310

Cat. No.: B1679438 Get Quote

Introduction

Ro 12-7310, also known as demethyletretin, is a synthetic retinoid belonging to the second

generation of these vitamin A analogs. It is recognized as an active metabolite of acitretin (Ro

10-1670), which itself is the principal active metabolite of etretinate. The "Ro" designation in its

name is indicative of its origin from research conducted at Hoffmann-La Roche. Early

investigations into Ro 12-7310 focused on its effects on keratinocyte differentiation and its

potential role in modulating inflammatory processes, positioning it within the broader

exploration of retinoids for dermatological and other therapeutic applications. This technical

guide provides a comprehensive overview of the early research and discovery of Ro 12-7310,

detailing its known biological activities, structural interactions, and the experimental protocols

used in its initial characterization.

Chemical and Structural Properties
Chemical Name: (2E,4E,6E,8E)-9-(4-Hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-

nonatetraenoic acid

Molecular Formula: C₂₀H₂₄O₃

Molecular Weight: 312.41 g/mol

Synonyms: Demethyletretin
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Biological Activities and Quantitative Data
The primary biological activities of Ro 12-7310 identified in early research include the

modulation of keratinocyte differentiation and the inhibition of prostaglandin synthesis.

Modulation of Keratinocyte Differentiation
Early in vitro studies screened Ro 12-7310 for its effects on keratinocyte differentiation. These

studies indicated that as a second-generation retinoid, it possessed a lower anti-keratinizing

potential compared to the more advanced third-generation retinoids. However, it was observed

to markedly inhibit the formation of crosslinked keratins and envelope proteins, which are key

markers of terminal keratinocyte differentiation[1][2][3]. Quantitative data on the specific IC₅₀ or

EC₅₀ values for these effects are not readily available in the reviewed literature.

Inhibition of Prostaglandin Synthesis
Ro 12-7310 has been shown to inhibit the release of arachidonic acid, a precursor to

prostaglandins[4][5]. One study investigated its effect on the synthesis of prostaglandin E₂

(PGE₂) in the human squamous cell carcinoma of the tongue cell line (SCC-25). While a

specific IC₅₀ value was not reported, the study demonstrated a dose-dependent inhibition and

provided a rank order of potency, with Ro 12-7310 being more potent than Ro 13-7410, 13-cis-

retinoic acid, and Ro 13-7652 at the concentrations tested (10, 20, 30, and 40 µM).

Table 1: Summary of Biological Activities of Ro 12-7310
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Interaction with Cellular Retinoic Acid-Binding
Protein II (CRABP II)
A significant aspect of the early research on Ro 12-7310 is the characterization of its

interaction with Cellular Retinoic Acid-Binding Protein II (CRABP II). CRABPs are intracellular

lipid-binding proteins that solubilize and transport retinoic acid within the cytoplasm. The three-

dimensional structure of the complex between human CRABP II and Ro 12-7310 has been

determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the

accession code 3CBS. This structural data provides valuable insights into the molecular

recognition of this synthetic retinoid by a key protein in the retinoid signaling pathway.

Experimental Protocols
Detailed, step-by-step protocols from the very early discovery phase of Ro 12-7310 are not

extensively documented in readily available literature. However, based on published studies,

the following methodologies were employed.

Inhibition of Prostaglandin E₂ (PGE₂) Synthesis in SCC-
25 Cells
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This protocol is based on the methodology described for studying the effect of retinoids on

PGE₂ synthesis in human squamous cell carcinoma of the tongue (SCC-25) cells.

1. Cell Culture and Labeling:

Plate 5 x 10⁶ SCC-25 cells in DMEM/F12 medium containing 0.1% BSA.
Label the cells with 0.2 µCi of [¹⁴C]-arachidonic acid (AA) in 2 ml of the same medium for 4
hours to allow for incorporation of the radiolabel into cellular phospholipids.

2. Retinoid Treatment and Stimulation:

Wash the cells to remove unincorporated [¹⁴C]-AA.
Incubate the cells in serum-free medium containing Ro 12-7310 at desired concentrations
(e.g., 10, 20, 30, 40 µM) for 1 hour.
Stimulate the cells with a phospholipase A₂ activator, such as melittin, for an additional hour
to induce the release of arachidonic acid and subsequent conversion to prostaglandins.

3. Extraction and Analysis of PGE₂:

Collect the cell culture medium.
Extract the radioactive metabolites from the medium using an organic solvent such as diethyl
ether.
Separate the extracted metabolites by thin-layer chromatography (TLC).
Identify the radioactive PGE₂ zone on the TLC plate.
Quantify the amount of radioactivity in the PGE₂ zone using liquid scintillation counting.
Calculate the percent inhibition of PGE₂ synthesis relative to a vehicle-treated control.

In Vitro Keratinocyte Differentiation Assay (General
Protocol)
While a specific, detailed protocol for Ro 12-7310 is not available, the following represents a

general methodology used to assess the effect of retinoids on keratinocyte differentiation in

vitro.

1. Keratinocyte Culture:

Culture primary human or mouse keratinocytes in a low-calcium (e.g., 0.05-0.07 mM)
keratinocyte growth medium to maintain them in a proliferative, undifferentiated state.
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Plate the cells at an appropriate density in multi-well plates.

2. Induction of Differentiation and Retinoid Treatment:

To induce differentiation, switch the culture medium to a high-calcium medium (e.g., >1.2
mM).
Simultaneously, treat the cells with various concentrations of Ro 12-7310 or a vehicle
control.
Incubate the cells for a period of several days (e.g., 3-7 days) to allow for differentiation to
occur.

3. Analysis of Differentiation Markers:

Protein Analysis (Immunoblotting):
Lyse the cells and extract total protein.
Separate the proteins by SDS-PAGE and transfer to a membrane.
Probe the membrane with antibodies against specific differentiation markers such as
involucrin, filaggrin, loricrin, and various keratins (e.g., Keratin 1, Keratin 10).
Use a loading control (e.g., actin or GAPDH) to normalize the results.
Quantify the changes in protein expression relative to the control.
Gene Expression Analysis (RT-qPCR):
Isolate total RNA from the cells.
Synthesize cDNA via reverse transcription.
Perform quantitative PCR using primers specific for the genes encoding differentiation
markers (e.g., IVL, FLG, LOR, KRT1, KRT10).
Normalize the expression levels to a housekeeping gene.
Calculate the fold change in gene expression in response to Ro 12-7310 treatment.
Cornified Envelope Formation Assay:
Treat the cells as described above to induce differentiation.
Mechanically scrape the cells and treat them with a solution containing a detergent (e.g.,
SDS) and a reducing agent (e.g., dithiothreitol) to solubilize all cellular components except
for the crosslinked cornified envelopes.
Quantify the number of envelopes by phase-contrast microscopy or a cell counter.

Signaling Pathways and Experimental Workflows
The primary mechanism of action for retinoids involves their interaction with nuclear retinoic

acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated
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transcription factors. While direct binding data for Ro 12-7310 to RARs and RXRs is not

available in the early literature, its structural similarity to other active retinoids strongly suggests

it functions through this pathway.

Retinoid Signaling Pathway
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Caption: Retinoid signaling pathway of Ro 12-7310.
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Caption: Workflow for in vitro keratinocyte differentiation assay.

Conclusion
The early research on Ro 12-7310 established it as a biologically active second-generation

retinoid. Its ability to modulate keratinocyte differentiation and inhibit prostaglandin synthesis

suggested its potential for therapeutic applications, particularly in dermatology. While

comprehensive quantitative data on its receptor binding affinities and specific potencies in

various assays are not extensively detailed in the early literature, the foundational studies

provided a clear direction for its further investigation. The elucidation of its crystal structure in

complex with CRABP II was a significant step in understanding its molecular interactions. The

experimental protocols outlined in this guide, though generalized from the available

information, provide a framework for replicating and expanding upon the initial characterization

of this synthetic retinoid. Further research would be necessary to fill the gaps in our quantitative

understanding of Ro 12-7310's pharmacological profile.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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